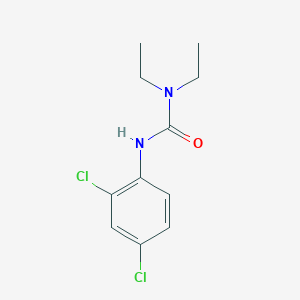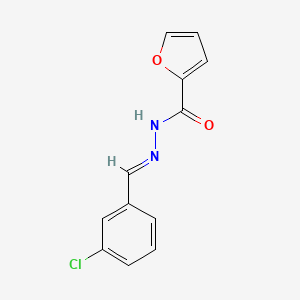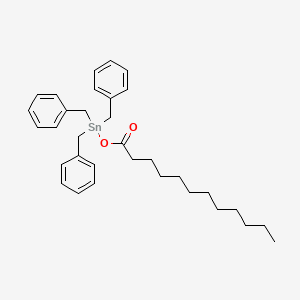
Tribenzyl(dodecanoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl(dodecanoyloxy)stannane is an organotin compound characterized by the presence of three benzyl groups and a dodecanoyloxy group attached to a tin atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl(dodecanoyloxy)stannane can be synthesized through various methods. One common approach involves the reaction of tribenzylstannane with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl(dodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tribenzylstannic acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the dodecanoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and material science applications .
Wissenschaftliche Forschungsanwendungen
Tribenzyl(dodecanoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug delivery systems and as a precursor for the synthesis of bioactive organotin compounds.
Wirkmechanismus
The mechanism of action of tribenzyl(dodecanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different structural properties.
Triphenyltin hydroxide: Known for its use in agriculture as a fungicide.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane.
Uniqueness
Tribenzyl(dodecanoyloxy)stannane is unique due to its specific combination of benzyl and dodecanoyloxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
3151-32-4 |
|---|---|
Molekularformel |
C33H44O2Sn |
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
tribenzylstannyl dodecanoate |
InChI |
InChI=1S/C12H24O2.3C7H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-7-5-3-2-4-6-7;/h2-11H2,1H3,(H,13,14);3*2-6H,1H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
LNDJHRZUMNSRAV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


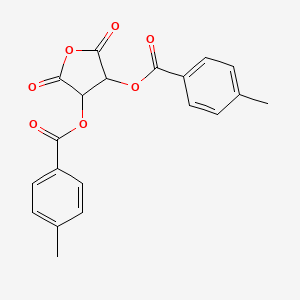
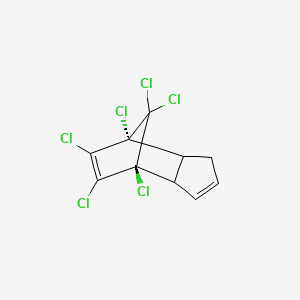
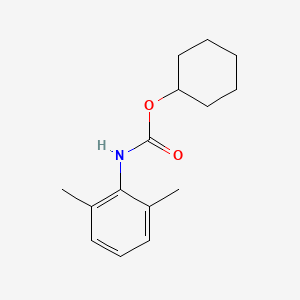
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
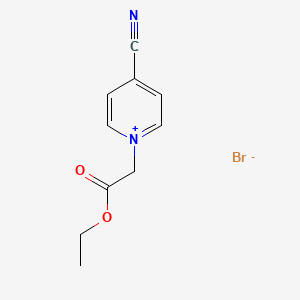
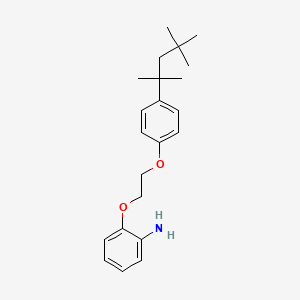
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
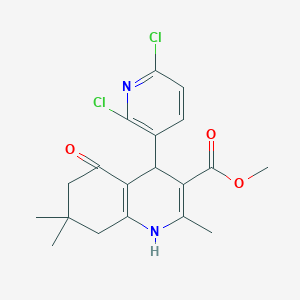
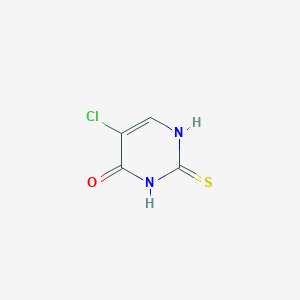
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
